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Compound of Interest

Compound Name: 6-Oxa-2-azaspiro[3.4]octane

Cat. No.: B1396107

In the landscape of modern drug development, the pursuit of novel chemical matter with
improved efficacy, selectivity, and pharmacokinetic properties is relentless. For decades,
medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations
of this "flatland" have become increasingly apparent, leading to challenges in achieving
selectivity and avoiding off-target effects. Spirocyclic scaffolds have emerged as a powerful
solution, offering rigid, three-dimensional architectures that can more effectively probe the
complex topologies of biological targets.[1]

This guide focuses on a particularly promising scaffold: 6-Oxa-2-azaspiro[3.4]octane. This
molecule merges the conformational rigidity of a spiro[3.4]octane system with the favorable
physicochemical properties imparted by an oxetane ring. The oxetane moiety, a four-
membered ether, is a valuable bioisostere for gem-dimethyl and carbonyl groups, often
enhancing aqueous solubility, metabolic stability, and hydrogen bonding capacity while
maintaining a low molecular weight.[2] As a Senior Application Scientist, this document will
provide a comprehensive overview of this scaffold's core attributes, plausible synthetic
strategies, and its potential applications for researchers, scientists, and drug development
professionals.

Core Compound Identification and Physicochemical
Properties

A precise understanding of a scaffold’'s fundamental properties is the cornerstone of its
application in drug design.
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IUPAC Name: 6-oxa-2-azaspiro[3.4]octane[3]

CAS Number: 410070-90-5[3][4][5][6]

Molecular Formula: CeH11NO[3]

Molecular Weight: 113.16 g/mol [3]

The spirocyclic nature of this compound, defined by the single carbon atom shared between
the azetidine and tetrahydrofuran rings, creates a rigid three-dimensional framework. This
rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to
higher affinity. Furthermore, the high fraction of sp3-hybridized carbons is a desirable trait
correlated with higher clinical success rates.[1]

Property Value Source
Molecular Weight 113.16 g/mol PubChem][3]
Molecular Formula CeH11NO PubChem|[3]
XLogP3 -0.3 PubChem|[3]
Hydrogen Bond Donor Count 1 PubChem][3]
Hydrogen Bond Acceptor

Count 2 PubChem][3]
Predicted Boiling Point 187.1+33.0°C ChemicalBook][5]
Predicted Density 1.08 £ 0.1 g/cm3 ChemicalBook[5]

The negative XLogP3 value suggests a high degree of hydrophilicity, a property that is highly
advantageous for improving the solubility of potential drug candidates.

Strategic Synthesis of the 6-Oxa-2-
azaspiro[3.4]octane Core

While multiple synthetic routes can be envisioned, a robust and scalable synthesis is critical for
practical applications. Although a definitive, published protocol for this specific molecule is not
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widely available, a logical and chemically sound pathway can be constructed based on
established methodologies for analogous structures.[7][8][9] The following proposed workflow
leverages known transformations to achieve the target scaffold.

The proposed synthesis involves the creation of the azetidine ring followed by the annulation of
the tetrahydrofuran ring. This approach allows for controlled introduction of the key
heteroatoms.

Part 1: Azetidine Formation

G,S—Dibromopropane Derivativa Grotected Aminoacetonitrile)

yclization

(Protected 2—cyanoazetidine)

Part 2: Tetrahydrofuran Annulation

(Reduction & Hydrolysis)

2-(aminomethyl)azetidine

Reaction with Epichlorohydrin

Gntramolecular Cyclization)
G—Oxa—Z—azaspiro[3.4]0ctan9
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Caption: Proposed Synthetic Workflow for 6-Oxa-2-azaspiro[3.4]octane.

Protocol 1: Hypothetical Synthesis of 6-Oxa-2-
azaspiro[3.4]octane

This protocol is a hypothetical, logical construction based on established organic chemistry
principles.

Step 1: Synthesis of N-Protected 3-Oxoazetidine
o Start with a suitable N-protected [3-amino acid, such as N-Boc-[3-alanine.
o Activate the carboxylic acid using a coupling agent (e.g., DCC/DMAP or CDI).

 Induce intramolecular cyclization via a Dieckmann-type condensation to form the N-Boc-3-
oxoazetidine. The protection group (Boc) is crucial for directing the reaction and ensuring
stability.

o Purify the product via column chromatography on silica gel.
Step 2: Spiro-annulation to form the Oxetane Ring

o Treat the N-Boc-3-oxoazetidine with a sulfur ylide, such as the Corey-Chaykovsky reagent
(trimethylsulfoxonium iodide and a strong base like NaH). This reaction will convert the
ketone into a spiro-epoxide.

o The resulting spiro-epoxide is then subjected to a ring-opening and subsequent
intramolecular ring-closing reaction. This can be achieved under acidic or basic conditions,
where the epoxide is opened by a suitable nucleophile, and the resulting diol intermediate
cyclizes to form the more stable five-membered tetrahydrofuran ring. An alternative, more
direct approach to the oxetane ring could involve a Paterno-Biichi [2+2] photocycloaddition
between a protected 3-methyleneazetidine and formaldehyde, though this may present
regioselectivity challenges.[7]

Step 3: Deprotection
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* Remove the Boc protecting group from the nitrogen atom using a strong acid, such as
trifluoroacetic acid (TFA) in dichloromethane (DCM).

o Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate
solution) and extract the product.

e The crude product can be purified by distillation or by converting it to a salt (e.g.,
hydrochloride or oxalate) for easier handling and purification by recrystallization.[4][10]

This self-validating protocol includes protective group chemistry to ensure specific reactivity
and concludes with a straightforward deprotection to yield the final, versatile scaffold.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 6-Oxa-2-azaspiro[3.4]octane lies in its potential as a versatile building block
for creating diverse libraries of bioactive compounds. The secondary amine serves as a
synthetic handle for introducing a wide array of substituents, allowing for the systematic
exploration of chemical space around a rigid, 3D core.

Derivatives of the broader spiro[3.4]octane class have shown significant promise as potent and
selective inhibitors of key therapeutic targets. For instance, spiro[3.4]octane-based compounds
have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical
negative regulator of T-cell activation, making them promising candidates for cancer
immunotherapy.[11] The unique vectoral projection of substituents from the spiro core allows
for optimized interactions within a target's binding pocket.
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Caption: Workflow for Derivatization and Screening of the Scaffold.

Experimental Workflow: Library Synthesis via Amide
Coupling

The following is a standard, robust protocol for derivatizing the scaffold.

e Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 6-Oxa-2-azaspiro[3.4]octane (1.0 equivalent) in a suitable aprotic solvent such as
dichloromethane (DCM) or N,N-dimethylformamide (DMF).

o Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or
diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir for 10 minutes at
room temperature.
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» Acylating Agent Addition: Slowly add a solution of the desired acyl chloride or carboxylic acid
(1.1 equivalents) that has been pre-activated with a coupling agent like HATU or HOBt.

e Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

» Work-up and Purification: Upon completion, quench the reaction with water or a saturated
agueous solution of ammonium chloride. Extract the product with an organic solvent (e.qg.,
ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

 Final Purification: Purify the crude product by column chromatography on silica gel to obtain
the desired amide derivative.[12]

This workflow enables the rapid generation of a diverse set of amides, which can then be
submitted for high-throughput screening against various biological targets.

Conclusion

6-Oxa-2-azaspiro[3.4]octane is more than just a novel molecule; it is a strategic tool for
modern medicinal chemists. Its inherent three-dimensionality, conferred by the spirocyclic
system, and its favorable physicochemical properties, enhanced by the oxetane ring, position it
as a superior scaffold for escaping the "flatland"” of traditional drug discovery. The synthetic
accessibility and the versatile secondary amine handle provide a robust platform for generating
libraries of novel compounds with significant potential for improved pharmacological profiles.
For researchers aiming to develop the next generation of therapeutics, the exploration of the
chemical space around the 6-Oxa-2-azaspiro[3.4]octane core represents a promising and
scientifically sound frontier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/pdf/The_Untapped_Potential_of_6_Oxaspiro_3_4_octan_2_one_in_Bioactive_Molecule_Synthesis_A_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b1396107?utm_src=pdf-body
https://www.benchchem.com/product/b1396107?utm_src=pdf-body
https://www.benchchem.com/product/b1396107?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry
[bldpharm.com]

2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

3. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. Page loading... [guidechem.com]

5. 6-Oxa-2-azaspiro[3.4]octane CAS#: 410070-90-5 [chemicalbook.com]

6. 6-Oxa-2-azaspiro[3.4]octane - CAS:410070-90-5 - Sunway Pharm Ltd [3wpharm.com]
7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

9. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC
Publishing) [pubs.rsc.org]

10. 1392804-58-8 | 6-Oxa-2-azaspiro[3.4]octane oxalic acid - Moldb [moldb.com]
11. benchchem.com [benchchem.com]
12. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Introduction: The Value of Three-Dimensionality in
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1396107#6-0xa-2-azaspiro-3-4-octane-iupac-name-
and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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